2-(Hydroxymethyl)-1H-indol-6-OL
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Overview
Description
2-(Hydroxymethyl)-1H-indol-6-OL is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play significant roles in various biological processes and are found in many natural products. The structure of this compound includes a hydroxymethyl group attached to the second position of the indole ring and a hydroxyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1H-indol-6-OL can be achieved through several methods. One common approach involves the hydroxymethylation of indole derivatives. This process typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, catalytic processes using metal catalysts can enhance the efficiency of the hydroxymethylation reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1H-indol-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl group at the sixth position can participate in substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1H-indol-6-OL.
Reduction: Formation of this compound derivatives with varying degrees of hydroxylation.
Substitution: Formation of various substituted indole derivatives depending on the substituent used.
Scientific Research Applications
2-(Hydroxymethyl)-1H-indol-6-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in biological processes and potential as a bioactive compound.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1H-indol-6-OL involves its interaction with various molecular targets. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, its anti-inflammatory properties may be due to the inhibition of specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
2-(Hydroxymethyl)-1H-indol-6-OL can be compared with other similar compounds such as:
2-(Hydroxymethyl)-1H-indole: Lacks the hydroxyl group at the sixth position, which may affect its reactivity and biological activity.
6-Hydroxyindole: Lacks the hydroxymethyl group, which may influence its solubility and interaction with molecular targets.
2-Methyl-1H-indol-6-OL: The methyl group instead of the hydroxymethyl group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-indol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-5-7-3-6-1-2-8(12)4-9(6)10-7/h1-4,10-12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKABJVAXPXIDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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